2-Fluoropyridine-4-boronic acid
Overview
Description
The compound 2-Fluoropyridine-4-boronic acid is a fluorinated boronic acid derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and its role as a building block in the synthesis of complex molecular structures. The presence of both a fluorine atom and a boronic acid group within the same molecule provides unique reactivity and the potential for diverse interactions, making it a valuable compound for study and application in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated boronic acids often involves lithiation reactions followed by the introduction of boronic acid groups. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was synthesized by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Similarly, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a lithium-bromine exchange, indicating a general approach for introducing boronic acid groups to fluorinated aromatic compounds . These methods demonstrate the versatility and adaptability of boronic acid chemistry in the context of fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of fluorinated boronic acids is influenced by the presence of fluorine, which can affect the acidity and stability of the boronic acid group. Ab initio calculations have shown that fluorination of the aromatic ring improves the stability of cyclic semianhydrides, which are dehydrated forms of boronic acids . The crystal structure determination of tetrafluoro-1,2-phenylenediboronic acid, a related compound, revealed strong intermolecular hydrogen bonding, indicating that fluorination can significantly impact the structural behavior of boronic acids .
Chemical Reactions Analysis
Fluorinated boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is a widely used reaction in synthetic chemistry. For example, the Suzuki reaction of 5-bromo-2-fluoro-3-pyridylboronic acid with aryl iodides yielded monosubstituted 5-bromo-2-fluoropyridines, demonstrating the utility of fluorinated boronic acids in creating substituted aromatic compounds . Additionally, the halodeboronation of aryl boronic acids, including those that are fluorinated, has been shown to produce aryl bromides and chlorides in good yields, further illustrating the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated boronic acids are characterized by their acidity, solubility, and ability to form complexes with other molecules. The acidity of these compounds can be influenced by the degree of fluorination, as seen in the case of tetrafluoro-1,2-phenylenediboronic acid, which behaves as a Bronsted acid . The solubility of fluorinated boronic acids in water and their ability to form complexes are also important properties, as demonstrated by the use of fluorinated boronic acid-appended bipyridinium salts for diol recognition via (19)F NMR spectroscopy . Furthermore, the self-assembly of fluorinated boronic esters into adducts and their inclusion of aromatic guest molecules in the solid state highlight the potential of these compounds in materials science applications .
Scientific Research Applications
Synthesis and Chemical Reactivity
2-Fluoropyridine-4-boronic acid exhibits significant versatility in organic synthesis. It is instrumental in the synthesis of various pyridines and pyridones. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, prepared through ortho-lithiation of 5-bromo-2-fluoropyridine and subsequent reaction with trimethylborate, undergoes a Suzuki reaction with a range of aryl iodides. This process yields monosubstituted 5-bromo-2-fluoropyridines and, through a second Suzuki reaction, 3,5-disubstituted 2-fluoropyridines, which can then be converted to corresponding 2-pyridones (Sutherland & Gallagher, 2003).
Interactions with Biological Molecules
Boronic acids, including 2-fluoropyridine-4-boronic acid derivatives, play a crucial role in biomaterials due to their ability to bind with biologically relevant diols. This binding affinity is vital in developing materials with dynamic covalent or responsive behavior. Understanding the structure-reactivity relationships governing binding affinity to diols is essential, with factors like boronic acid structure and solution pH being crucial (Brooks, Deng, & Sumerlin, 2018).
Molecular Structure Analysis
2-Fluoropyridine-4-boronic acid derivatives have been studied for their molecular structure and interactions, such as oxaborol derivatives. These compounds interact with organic compounds and biological molecules, suggesting potential applications in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).
Sensing and Analytical Applications
Fluorinated boronic acid-appended compounds, like derivatives of 2-fluoropyridine-4-boronic acid, have been utilized in diol recognition and discrimination. For example, they can differentiate bioanalytes via (19)F NMR spectroscopy, highlighting their potential in analytical chemistry and bioanalyte detection (Axthelm, Görls, Schubert, & Schiller, 2015).
Safety And Hazards
Future Directions
As a unique chemical, 2-Fluoropyridine-4-boronic acid has potential applications in various fields. It can be used as a building block in organic synthesis . Its involvement in Suzuki-Miyaura coupling reactions makes it a valuable reagent for forming carbon-carbon bonds . Future research may explore more of its potential uses and applications.
properties
IUPAC Name |
(2-fluoropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGBZJJAGLSBPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382635 | |
Record name | 2-Fluoropyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropyridine-4-boronic acid | |
CAS RN |
401815-98-3 | |
Record name | 2-Fluoropyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoropyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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